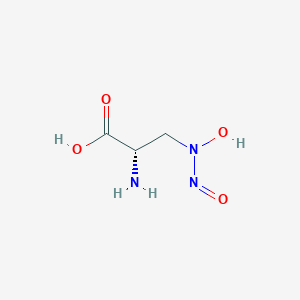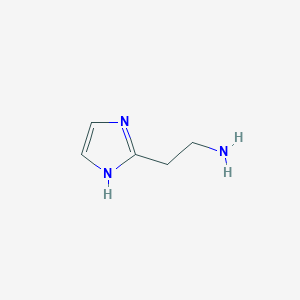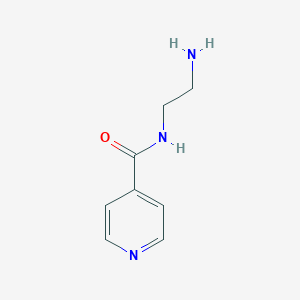
2-Methylquinoxalin-5-amine
Übersicht
Beschreibung
2-Methylquinoxalin-5-amine is a chemical compound with the CAS Number: 54408-50-3 and a molecular weight of 158.2 . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .
Synthesis Analysis
Quinoxaline derivatives are synthesized via many different methods of synthetic strategies . The synthesis of 2-Methylquinoxalin-5-amine involves the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline, which on treatment with POCl3 yields 2-chloro-3-methylquinoxaline .Molecular Structure Analysis
The linear formula of 2-Methylquinoxalin-5-amine is C10H10N2 .Chemical Reactions Analysis
Quinoxalines undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific reactions for 2-Methylquinoxalin-5-amine are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
2-Methylquinoxalin-5-amine has a molecular weight of 158.2 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .Safety And Hazards
Zukünftige Richtungen
While the specific future directions for 2-Methylquinoxalin-5-amine are not explicitly mentioned in the search results, there is a general trend towards the development of controlled drug delivery systems . Additionally, there is interest in the synthesis of bioactive quinoxaline-containing sulfonamides .
Eigenschaften
IUPAC Name |
2-methylquinoxalin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIIYERJYXPGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoxalin-5-amine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
